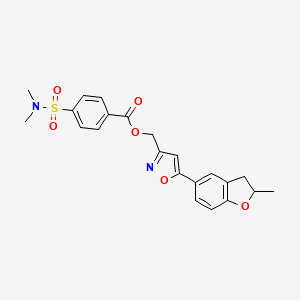
3-Methyl-4-(pyridin-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(pyridin-4-yl)aniline is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as 4-(4-Aminophenyl)-3-methylpyridine or M4PY. It is a yellow crystalline solid with a molecular weight of 198.25 g/mol.
Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound “3-Methyl-4-(pyridin-4-yl)aniline” could potentially be used in the synthesis of these derivatives.
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references . The compound “3-Methyl-4-(pyridin-4-yl)aniline” could potentially be used in the synthesis of these compounds.
Synthesis of BIRB 796
BIRB 796 is a promising agent for the treatment of inflammatory diseases . The compound “3-Methyl-4-(pyridin-4-yl)aniline” could potentially be used in the synthesis of BIRB 796.
Antiproliferative Activity Against Cancer Cell Lines
The compound “3-Methyl-4-(pyridin-4-yl)aniline” could potentially be used in the synthesis of compounds that have antiproliferative activity in vitro against cancer cell lines, including A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines .
Targeting BRAF Kinase in Cancer Treatment
The diaryl urea structure and the pyridinyl ring structure in compounds enhance the affinity of the compound to the target BRAF kinase . The compound “3-Methyl-4-(pyridin-4-yl)aniline” could potentially be used in the synthesis of these compounds.
Mechanism of Action
Target of Action
Similar compounds such as n-(pyridin-3-ylmethyl)aniline have been found to interact with targets like inorganic pyrophosphatase and leukotriene a-4 hydrolase . These targets play crucial roles in various biochemical processes, including energy metabolism and inflammatory responses.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Based on its structural similarity to other aniline derivatives, it may be involved in pathways related to cellular signaling, inflammation, and energy metabolism .
Pharmacokinetics
Similar compounds like 4-(pyridin-4-yl)aniline have high gastrointestinal absorption and are permeable to the blood-brain barrier . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have shown antiproliferative activity against certain cell lines , suggesting that 3-Methyl-4-(pyridin-4-yl)aniline might also have potential anticancer properties.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Methyl-4-(pyridin-4-yl)aniline. For instance, the compound’s stability and reactivity can be affected by the solvent used, and its efficacy can be influenced by the presence of other interacting molecules in the cellular environment .
properties
IUPAC Name |
3-methyl-4-pyridin-4-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-8-11(13)2-3-12(9)10-4-6-14-7-5-10/h2-8H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXJJJZNTFAXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(pyridin-4-yl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(m-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2914380.png)
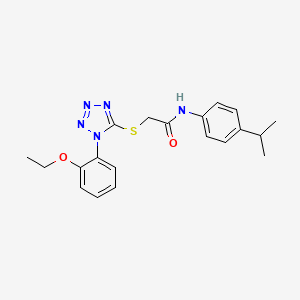
![(2E)-N-(3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2914384.png)
![5-[(4-fluorobenzyl)thio]-8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2914386.png)
![N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide](/img/structure/B2914389.png)
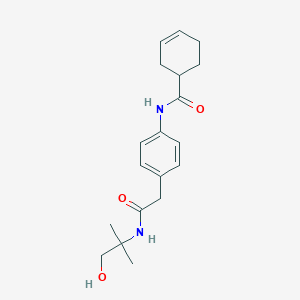
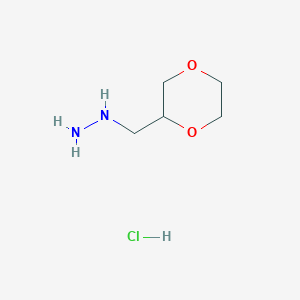
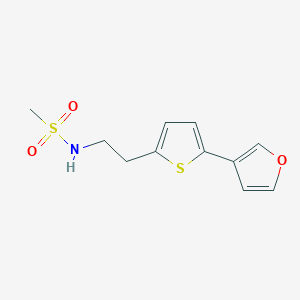
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2914394.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-chloropent-4-enoic acid](/img/structure/B2914396.png)
![Methyl 5-methyl-4-[(5-methyl-2-nitrophenoxy)methyl]isoxazole-3-carboxylate](/img/structure/B2914397.png)


